molecular formula C12H11BrN2 B13884841 (6-Bromopyridin-3-yl)-phenylmethanamine

(6-Bromopyridin-3-yl)-phenylmethanamine

Cat. No.: B13884841
M. Wt: 263.13 g/mol
InChI Key: TWEWAAAXFOATKI-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)-phenylmethanamine is an organic compound that features a brominated pyridine ring attached to a phenylmethanamine group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)-phenylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

(6-Bromopyridin-3-yl)-phenylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)-phenylmethanamine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethanamine group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-3-yl)methanol
  • (6-Bromopyridin-2-yl)methanamine
  • (5-Bromopyridin-3-yl)methanamine

Uniqueness

(6-Bromopyridin-3-yl)-phenylmethanamine is unique due to the presence of both a brominated pyridine ring and a phenylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

(6-bromopyridin-3-yl)-phenylmethanamine

InChI

InChI=1S/C12H11BrN2/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2

InChI Key

TWEWAAAXFOATKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)N

Origin of Product

United States

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